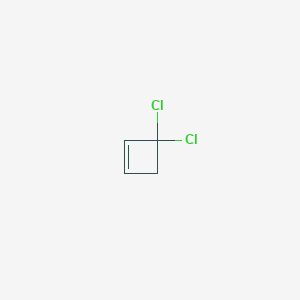
3,3-Dichlorocyclobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichlorocyclobut-1-ene is an organic compound characterized by a cyclobutene ring with two chlorine atoms attached at the 3rd position. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichlorocyclobut-1-ene typically involves the dichlorination of cyclobutene. One common method includes the reaction of cyclobutene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the addition of chlorine atoms to the cyclobutene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of cyclobutene and chlorine gas into a reactor, with careful monitoring of temperature and pressure to ensure optimal yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dichlorocyclobut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Addition Reactions: The double bond in the cyclobutene ring can participate in addition reactions with electrophiles, resulting in the formation of more complex structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition: Electrophiles such as bromine or hydrogen chloride in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxylated or alkylated cyclobutene derivatives.
Addition: Formation of halogenated or hydrogenated cyclobutene derivatives.
Oxidation: Formation of cyclobutene diones or other oxidized products.
Reduction: Formation of cyclobutane or partially reduced derivatives.
Aplicaciones Científicas De Investigación
3,3-Dichlorocyclobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dichlorocyclobut-1-ene involves its reactivity with various molecular targets. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of different products. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorocyclobut-3-ene-1,2-dione: Another dichlorinated cyclobutene derivative with different reactivity and applications.
1,2-Dichlorocyclobutene: A compound with chlorine atoms at different positions, leading to distinct chemical behavior.
Uniqueness
3,3-Dichlorocyclobut-1-ene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying the effects of substituent positioning on chemical properties and reactivity.
Propiedades
Número CAS |
827339-90-2 |
|---|---|
Fórmula molecular |
C4H4Cl2 |
Peso molecular |
122.98 g/mol |
Nombre IUPAC |
3,3-dichlorocyclobutene |
InChI |
InChI=1S/C4H4Cl2/c5-4(6)2-1-3-4/h1-2H,3H2 |
Clave InChI |
UPIPLUWGOOYSNV-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC1(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


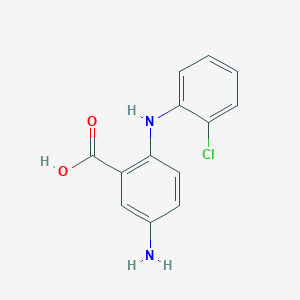
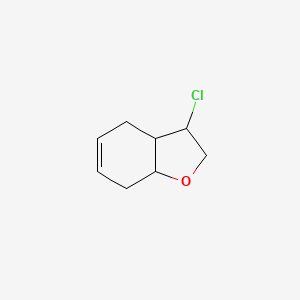
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one](/img/structure/B14213527.png)

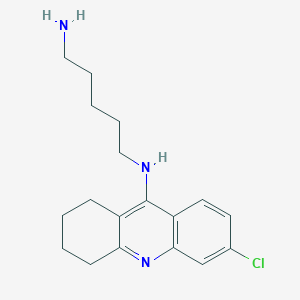
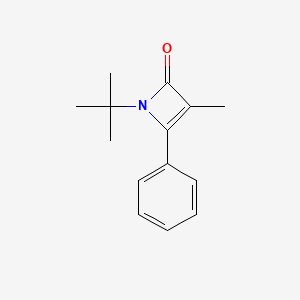
![N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine](/img/structure/B14213541.png)
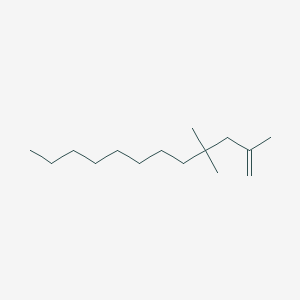
![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)
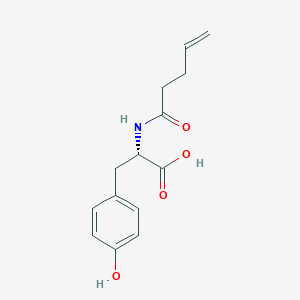
![4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid](/img/structure/B14213569.png)
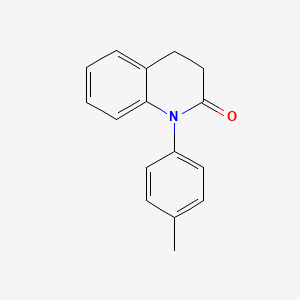
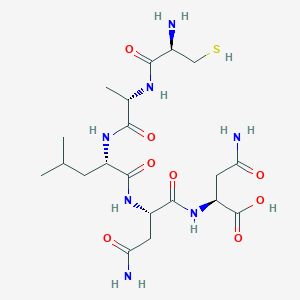
![2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B14213585.png)
